molecular formula C10H13FO3S B8065022 2-Fluoropropyl 4-methylbenzenesulfonate

2-Fluoropropyl 4-methylbenzenesulfonate

Cat. No.: B8065022
M. Wt: 232.27 g/mol
InChI Key: SEUJHBQBZYPTAF-UHFFFAOYSA-N
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Description

2-Fluoropropyl 4-methylbenzenesulfonate is a sulfonate ester featuring a fluorinated propyl group attached to the 4-methylbenzenesulfonyl (tosyl) moiety.

Properties

IUPAC Name

2-fluoropropyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUJHBQBZYPTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Tosylation Protocol

The most common method involves reacting 2-fluoropropanol with TsCl in the presence of a base. Key steps include:

  • Reagents : 2-Fluoropropanol, TsCl, pyridine, chloroform.

  • Procedure :

    • Dissolve 2-fluoropropanol in anhydrous chloroform and pyridine (1:1.2 molar ratio).

    • Cool to 0°C and add TsCl dropwise.

    • Stir at room temperature for 12–24 hours.

    • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 10:1).

  • Yield : 85–90% (purity >98% by HPLC).

Alternative Base Systems

  • Sodium Hydride (NaH) : In THF, NaH deprotonates 2-fluoropropanol, enabling rapid tosylation at 0°C (30 minutes, 92% yield).

  • Potassium Carbonate (K₂CO₃) : Using K₂CO₃ in acetonitrile at 60°C for 2 hours achieves 78% yield but risks side products like 2-fluoroethanol (3–11%).

Optimized Industrial-Scale Synthesis

Patent-Based Method (CN103435523A)

A Chinese patent outlines a scalable approach:

  • Reagents : 2-Fluoropropanol (1 mol), TsCl (1.2 mol), triethylamine (1.5 mol), dichloromethane.

  • Procedure :

    • Mix 2-fluoropropanol and triethylamine in dichloromethane.

    • Add TsCl at 0°C, then stir at 25°C for 4 hours.

    • Wash with 5% HCl, dry over Na₂SO₄, and concentrate.

    • Recrystallize from toluene to obtain white crystals.

  • Yield : 94% (purity 99.5%).

Radiolabeling Adaptations

For ¹⁸F-labeled analogs (e.g., 2-[¹⁸F]fluoroethyl tosylate):

  • Conditions : 130°C, K₂CO₃ (2 mg), 15 minutes in sealed vials.

  • Challenges : Volatile side products (e.g., [¹⁸F]vinyl fluoride) form if solvent evaporates. Mitigated by strict temperature control and excess TsCl (1.5:1 molar ratio).

Critical Reaction Parameters

Temperature and Time

  • Low Temperatures (0–25°C) : Minimize side reactions (e.g., elimination to allylic fluorides).

  • Extended Stirring (12–24 hours) : Ensures complete conversion but risks hydrolysis in hydrophilic solvents.

Molar Ratios

  • TsCl:Alcohol : A 1.2:1 ratio balances cost and efficiency. Excess TsCl (>1.5:1) increases side products.

  • Base Equivalents : Pyridine (1.2 eq.) outperforms K₂CO₃ in suppressing acid byproducts.

Purification and Characterization

Chromatography vs. Recrystallization

  • Column Chromatography : Effective for lab-scale (purity >98%) but impractical industrially.

  • Recrystallization : Preferred for large batches using toluene or hexane (85–90% recovery).

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.60 (d, J = 21.0 Hz, 3H, CH₂F), 2.45 (s, 3H, CH₃-Ar), 4.19–4.35 (m, 2H, OCH₂).

  • ¹⁹F NMR : δ –160.3 to –159.7 ppm (t, J = 26 Hz).

Comparative Analysis of Methods

MethodBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
Standard TosylationPyridineCHCl₃25249098.5
NaH-MediatedNaHTHF00.59299.0
Industrial-ScaleEt₃NCH₂Cl₂2549499.5
K₂CO₃ MethodK₂CO₃CH₃CN6027895.0

Challenges and Solutions

Side Product Formation

  • 2-Fluoroethanol : Forms via hydrolysis; minimized by anhydrous conditions and excess TsCl.

  • Vinyl Fluoride : Eliminates at high temps; controlled by maintaining T < 30°C.

Scalability

  • Continuous Flow Systems : Proposed for higher throughput, reducing reaction time to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form 2-fluoropropanol and p-toluenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Products include substituted fluoropropyl derivatives.

    Elimination Reactions: Alkenes such as 2-fluoropropene are formed.

    Hydrolysis: The primary products are 2-fluoropropanol and p-toluenesulfonic acid.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-fluoropropyl 4-methylbenzenesulfonate serves as an important building block for the synthesis of various bioactive compounds. Its ability to introduce fluorine into organic molecules enhances metabolic stability and alters pharmacokinetic properties, which is crucial for drug design. For instance, it has been used in the development of radiotracers targeting specific receptors in neurological studies .

Radiochemistry and PET Imaging

The compound is particularly significant in the field of radiochemistry. Its derivatives are employed as precursors for the synthesis of fluorinated radioligands used in PET imaging. For example, the incorporation of fluorine-18 into small molecules allows for the visualization of biological processes in vivo. The use of this compound in this context facilitates the development of radiotracers that can bind to specific targets such as sigma receptors, which are implicated in various neurological disorders .

Case Study 1: Development of Sigma-1 Receptor Ligands

A study highlighted the synthesis of a new sigma-1 receptor ligand using this compound as a precursor. The ligand exhibited high selectivity and affinity for sigma-1 receptors, demonstrating its potential as a diagnostic tool for neurodegenerative diseases .

CompoundBinding Affinity (nM)Selectivity Ratio
Ligand A1.61>10,000

Case Study 2: Radiotracer Development for Tumor Imaging

Another research effort focused on developing an 18F-labeled compound based on this compound for imaging tumor MDM2 expression levels. The resulting radiotracer showed promising results in vivo, with significant accumulation in tumor tissues .

Time Post Injection (min)%ID/g in Tumor%ID/g in Liver
303.37.1
1203.05.0

Mechanism of Action

The mechanism of action of 2-fluoropropyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The fluoropropyl group is activated by the electron-withdrawing p-toluenesulfonate moiety, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluoropropyl groups into target molecules.

Comparison with Similar Compounds

Structural Analogues of 4-Methylbenzenesulfonate Esters

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Features/Applications Reference
2-Fluoropropyl 4-methylbenzenesulfonate C₁₀H₁₃FO₃S 244.27 (calc.) Fluorine enhances lipophilicity, potential use in medicinal chemistry N/A (inferred)
(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate (MBS) C₁₁H₁₆O₃S 228.31 Chiral auxiliary in asymmetric synthesis; high enantioselectivity
sec-Butyl 4-methylbenzenesulfonate C₁₁H₁₆O₃S 228.31 Branched alkyl chain improves solubility in organic solvents; intermediate in organic synthesis
2-Methoxypropyl 4-methylbenzenesulfonate C₁₁H₁₆O₄S 260.31 Methoxy group increases polarity; potential for nucleophilic substitution reactions
Valbenazine Ditosylate C₃₈H₅₄N₂O₁₀S₂ 787.03 Bis-sulfonate salt; used as a pharmaceutical agent for tardive dyskinesia

Key Observations :

  • Fluorine vs. Alkyl/Aryl Groups: The fluorine atom in 2-fluoropropyl derivatives likely increases electronegativity and metabolic stability compared to non-fluorinated analogs like MBS or sec-butyl tosylates. Fluorinated compounds often exhibit enhanced bioavailability in drug design .
  • Branching Effects : sec-Butyl and 1-methylpropyl groups introduce steric hindrance, slowing nucleophilic substitution reactions compared to linear chains. This property is exploited in controlled syntheses .
  • Polar Substituents : The methoxy group in 2-methoxypropyl tosylate enhances solubility in polar solvents, whereas fluorine may balance lipophilicity and polarity .

Sulfonate Esters vs. Sulfonamides/Salts

  • Propyl 2-(4-Methylbenzenesulfonamido)benzoate (): A sulfonamide derivative with a benzoyl ester. Sulfonamides are less reactive toward nucleophilic substitution than sulfonate esters due to the poorer leaving group ability of the amide .
  • 2-Aminoanilinium 4-methylbenzenesulfonate (): A sulfonate salt with ionic character, leading to high solubility in water. In contrast, sulfonate esters (e.g., 2-fluoropropyl tosylate) are neutral and more soluble in organic solvents .

Biological Activity

2-Fluoropropyl 4-methylbenzenesulfonate is a sulfonate ester that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is notable for its selective inhibitory effects on certain biological pathways, particularly those involved in immune responses and cell proliferation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H13F O3S
  • Molecular Weight : 224.27 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound exhibits biological activity primarily through the inhibition of phosphoinositide 3-kinase delta (PI3Kδ) and the modulation of interleukin-2 (IL-2) production, which plays a critical role in T cell proliferation and activation. Research indicates that this compound suppresses B cell activation and proliferation, making it a candidate for treating autoimmune conditions and transplant rejections .

Inhibition of Immune Responses

This compound has been shown to:

  • Decrease IL-2 Production : This cytokine is essential for T cell growth and differentiation. By inhibiting IL-2 production, the compound can potentially reduce T cell-mediated immune responses .
  • Suppress B Cell Activation : The compound selectively inhibits B cell activation, which is crucial in conditions like autoimmune diseases where B cells contribute to pathogenesis .

Case Studies

  • Autoimmune Disease Model :
    • In a murine model of experimental autoimmune encephalomyelitis (EAE), treatment with this compound resulted in a significant reduction in disease severity. The study reported decreased effector T cell populations and increased regulatory T cells in treated mice compared to controls, indicating a shift towards a more suppressive immune phenotype .
  • Transplant Rejection Studies :
    • In organ transplantation models, the compound demonstrated efficacy in preventing graft rejection by modulating immune responses. It reduced the incidence of acute rejection episodes by inhibiting lymphocyte activation pathways .

Pharmacokinetics and Biodistribution

Research on the pharmacokinetics of this compound suggests that it has favorable absorption characteristics with significant tissue distribution. The biodistribution studies indicated that after administration, the compound showed considerable uptake in lymphoid tissues, correlating with its immunomodulatory effects .

Time Post-InjectionTissue Uptake (%ID/g)
30 minLymph nodes: 5.6
Spleen: 4.3
Liver: 3.8
2 hLymph nodes: 4.0
Spleen: 3.5
Liver: 2.9

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